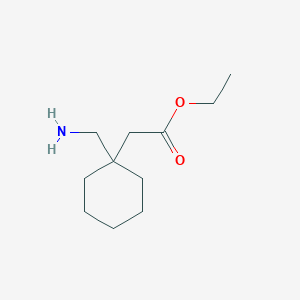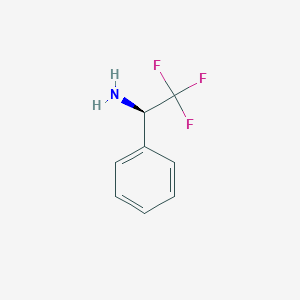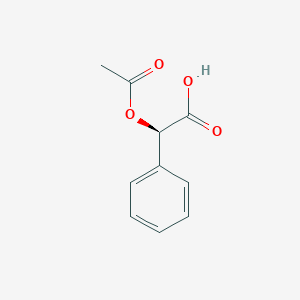
2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-(2,6-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical that features a dioxaborolane ring, which is a boron-containing heterocycle with two oxygen atoms and a tetramethyl structure. The compound also includes a 2,6-dimethylcyclohexenyl group, indicating the presence of a cyclohexene ring with two methyl substituents at the 2 and 6 positions.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone involves a multi-step process with an overall yield of 52% . This process includes the formation of trimethylsilyl enol ether, treatment with dichlorocarbene, and subsequent ring-opening and bromination reactions. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using techniques such as single-crystal X-ray diffractometer data . These analyses reveal the spatial arrangement of atoms within the molecule, including the planarity of aromatic rings and the conformation of the dioxaborolane ring. The boron atom in these structures is typically tetracoordinated, which could be similar in the compound of interest.
Chemical Reactions Analysis
The reactivity of dioxaborolane compounds has been studied, and it is known that they can participate in various chemical reactions. For example, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that the dioxaborolane moiety in the compound of interest may also exhibit unique reactivity patterns, which could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives can be inferred from related compounds. For instance, the crystal structure of a similar compound shows that it is orthorhombic with specific lattice constants and a calculated density . The lack of significant intermolecular interactions in the crystal structure of another dioxaborolane derivative suggests that the compound may also exhibit low propensity for intermolecular association . These properties are crucial for understanding the behavior of the compound in different environments and can influence its application in various fields.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-10-8-7-9-11(2)12(10)15-16-13(3,4)14(5,6)17-15/h10H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXSXQZWUPLVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)
![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)









